D-arabinopyranose

描述

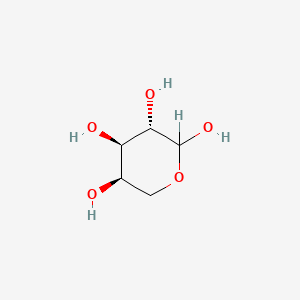

D-arabinopyranose is d-Arabinose in its pyranose form.

This compound is a natural product found in Psidium guajava with data available.

作用机制

Target of Action

D-arabinopyranose primarily targets the enzyme Ribokinase in Escherichia coli (strain K12) . Ribokinase plays a crucial role in the metabolism of ribose, a simple sugar that is involved in the synthesis of several important compounds, including nucleotides, nucleic acids, and certain vitamins.

Mode of Action

It’s known that this compound can be converted to d-arabinofuranose by udp-arabinopyranose mutases (uams), which are implicated in polysaccharide biosynthesis and developmental processes .

Biochemical Pathways

This compound is involved in the biosynthesis of D-arabinofuranose in bacteria . The first step of this biosynthesis pathway is the formation of D-ribose 5-phosphate from sedoheptulose 7-phosphate, catalyzed by the Rv1449 transketolase . D-ribose 5-phosphate is then a substrate for the Rv1017 phosphoribosyl pyrophosphate synthetase, which forms 5-phosphoribosyl 1- . This activated residue is transferred by the Rv3806 5-phosphoribosyltransferase to decaprenyl phosphate, forming 5’-phosphoribosyl-monophospho-decaprenol . A subsequent 2’-epimerization of decaprenyl-phospho-ribose by the heteromeric Rv3790/Rv3791 2’-epimerase leads to the formation of the decaprenyl-phospho-arabinose precursor for the synthesis of the cell-wall arabinans .

Result of Action

It’s known that this compound is involved in the biosynthesis of d-arabinofuranose, which is a key component of the cell wall in bacteria . This suggests that this compound may play a role in bacterial growth and development.

Action Environment

It’s known that the biosynthesis of d-arabinofuranose, which involves this compound, occurs in bacteria . This suggests that factors affecting bacterial growth and metabolism, such as temperature, pH, and nutrient availability, may influence the action of this compound.

生物活性

D-arabinopyranose, a rare sugar, has drawn significant interest in recent years due to its diverse biological activities. This article explores the mechanisms through which this compound exerts its effects, particularly in cancer biology and microbial interactions, while also highlighting its potential as a biomarker in clinical settings.

Overview of this compound

This compound is an aldohexose sugar that plays a vital role in various biological processes. It is structurally distinct from other sugars, contributing to its unique biological activities. Recent studies have revealed that D-arabinose can influence cell proliferation, autophagy, and even serve as a biomarker for certain diseases.

Mechanisms of Biological Activity

1. Cancer Cell Proliferation Inhibition

Research has shown that D-arabinose can induce cell cycle arrest in breast cancer cells. A study demonstrated that exposure to D-arabinose led to significant growth inhibition through the activation of the p38 MAPK signaling pathway and autophagy induction. The findings indicated that:

- Cell Cycle Arrest : D-arabinose treatment resulted in G2/M phase arrest.

- Autophagy Activation : The mechanism was linked to increased autophagy, as evidenced by Western blot analyses showing upregulation of autophagy-related proteins.

- In Vivo Efficacy : In mouse xenograft models, D-arabinose significantly inhibited tumor growth, underscoring its potential as a therapeutic agent against breast cancer .

2. Growth Inhibition in Model Organisms

D-arabinose has also been shown to inhibit growth in Caenorhabditis elegans, with an IC50 value of 7.5 mM, indicating a stronger effect than the glycolytic inhibitor 2-deoxy-D-glucose (19.5 mM). This suggests that D-arabinose may disrupt metabolic pathways involving ribose and fructose .

Clinical Implications

1. Biomarker for Cancer

Elevated levels of D-arabinose-containing glycan structures have been identified in the urine of cancer patients. This finding suggests that D-arabinose may serve as a biomarker for tumor presence and progression. The specific structure identified was a complex-type free-N-glycan containing D-arabinose, which was confirmed through advanced analytical techniques such as mass spectrometry .

2. Role in Tuberculosis Diagnosis

D-arabinose has been linked to the presence of lipoarabinomannan (LAM) in urine samples from tuberculosis patients. The detection of D-arabinose can provide insights into the presence of mycobacterial infections, making it a potential diagnostic marker .

Comparative Analysis of Biological Activities

Case Studies

Case Study 1: Breast Cancer Treatment

A study involving breast cancer cell lines demonstrated that treatment with D-arabinose not only inhibited cell proliferation but also enhanced the sensitivity of these cells to chemotherapy agents. This suggests a dual role for D-arabinose in both direct cytotoxicity and as an adjunct therapy to improve treatment outcomes.

Case Study 2: Tuberculosis Diagnosis

In a cohort study assessing patients with suspected tuberculosis, urinary analysis revealed that 30 out of 144 samples contained detectable levels of D-arabinose, indicating its potential utility as a non-invasive diagnostic tool for active tuberculosis.

科学研究应用

Antimicrobial and Antibiofilm Properties

D-arabinose has been investigated for its potential as an antimicrobial agent, particularly against oral bacteria. A study demonstrated that D-arabinose effectively inhibited biofilm formation by oral bacteria such as Streptococcus oralis, Fusobacterium nucleatum, and Porphyromonas gingivalis on titanium surfaces. The compound showed anti-adhesive properties, suggesting its application in dental materials to prevent biofilm-related infections .

Key Findings:

- Inhibition of Biofilm Formation: D-arabinose significantly reduced the ability of bacteria to form biofilms on surfaces.

- Mechanism of Action: It acts by inhibiting the activity of autoinducer-2 (AI-2), a quorum sensing molecule crucial for biofilm development.

Cancer Therapeutics

Recent studies have highlighted the potential of D-arabinose in cancer treatment, particularly breast cancer. Research indicated that D-arabinose induces cell cycle arrest and enhances chemotherapy sensitivity in breast cancer cell lines through mechanisms involving autophagy and the p38 MAPK signaling pathway .

Case Study Overview:

- Cell Proliferation Inhibition: D-arabinose treatment led to significant suppression of breast cancer cell proliferation in a dose-dependent manner.

- Mechanistic Insights: The compound was shown to promote autophagy and activate specific signaling pathways that are crucial for regulating cell growth.

Data Table: Effects of D-Arabinose on Breast Cancer Cells

| Cell Line | Concentration (mM) | Proliferation Inhibition (%) | Cell Cycle Phase Arrest |

|---|---|---|---|

| MCF-7 | 20 | 30 | G2/M |

| MCF-7 | 50 | 50 | G2/M |

| MDA-MB-231 | 100 | 70 | G2/M |

Role in Metabolic Studies

D-arabinose is also utilized in metabolic research, particularly in studies examining its effects on various biological systems. For instance, it has been shown to inhibit the growth of Caenorhabditis elegans in a concentration-dependent manner, indicating its potential role in metabolic regulation .

Research Highlights:

- Growth Inhibition in Model Organisms: The compound's ability to inhibit growth in C. elegans suggests broader implications for understanding metabolic pathways influenced by sugars.

Enzymatic Applications

D-arabinose is a substrate for various enzymes, including D-arabinose isomerase, which has been studied for its ability to convert other sugars into D-arabinose efficiently. This enzymatic conversion opens avenues for producing valuable sugar derivatives from inexpensive substrates like D-fructose .

Enzymatic Conversion Table

| Substrate | Product | Enzyme | Yield (%) |

|---|---|---|---|

| D-Fructose | D-Arabinose | D-Arabinose Isomerase | 85 |

属性

IUPAC Name |

(3S,4R,5R)-oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-ZRMNMSDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316251 | |

| Record name | D-Arabinopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28697-53-2 | |

| Record name | D-Arabinopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28697-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Arabinopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028697532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Arabinopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,4R,5R)-oxane-2,3,4,5-tetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of D-arabinopyranose?

A1: this compound shares the same molecular formula as other pentoses: C5H10O5. Consequently, its molecular weight is 150.13 g/mol.

Q2: Are there different crystalline forms of this compound?

A2: Yes, research has identified crystalline alpha and beta forms of 3-O-α-D-glucopyranosyl-D-arabinopyranose. These were synthesized from a syrup derived from calcium maltobionate using the Ruff degradation method. []

Q3: Can this compound be chemically synthesized?

A3: Yes, one approach involves using 3,4,6-triazido-3,4,6-trideoxy-1,2-O-isopropylidene-α-D-glucopyranose as a starting material to synthesize various derivatives of 2,3,5-triamino-2,3,5-trideoxy-D-arabonic acid. [] Another method involves the reduction of methyl α-D-glucopyranoside using triethylsilane in the presence of trimethylsilyl trifluoromethanesulfonate, leading to the synthesis of C-glycosyl compounds of β-D-arabinopyranose. []

Q4: How is the structure of this compound confirmed?

A4: Various techniques confirm its structure, including:

- NMR spectroscopy: Provides information about the arrangement of atoms and the conformation of the molecule. []

- Neutron diffraction: Offers precise determination of hydrogen atom positions and thermal motion parameters, complementing X-ray diffraction data. []

- Chemical derivatization: Creating derivatives like heptaacetates helps characterize and differentiate between the alpha and beta forms. []

Q5: In which organisms is this compound found?

A5: this compound is most notably found in:

- Trypanosomatid parasites: Such as Leishmania major, Crithidia fasciculata, and Endotrypanum schaudinni, where it plays a role in the structure of their glycoconjugates. [, ]

- Plants: It exists as a component of certain saponins. []

Q6: What is the biological significance of this compound in Leishmania major?

A6: In Leishmania major, this compound is crucial for the structure and function of lipophosphoglycan (LPG), a major surface molecule. It forms β-D-arabinopyranose terminating side chains on LPG, impacting the parasite's interaction with its sandfly vector. [, , ]

Q7: How does this compound contribute to the life cycle of Leishmania in sandflies?

A7: The presence or absence of this compound on LPG influences Leishmania's attachment to the sandfly midgut. This attachment is essential for the parasite to avoid excretion and successfully develop into its infective stage. [, ]

Q8: What is the role of GDP-α-D-arabinopyranose in these organisms?

A8: GDP-α-D-arabinopyranose acts as the sugar donor molecule for arabinosyltransferases, enzymes responsible for transferring this compound to acceptor molecules during the biosynthesis of glycoconjugates. [, , ]

Q9: Is there a specific transporter for GDP-D-arabinopyranose?

A9: Research suggests that LPG2, a multispecific nucleotide sugar transporter, facilitates the transport of GDP-D-arabinopyranose into the Golgi apparatus of Leishmania, where it is utilized for glycosylation processes. []

Q10: How is this compound metabolized in these organisms?

A10: Crithidia fasciculata utilizes a unique D-arabino-1-kinase for this compound metabolism. This enzyme catalyzes the formation of D-arabinose-1-phosphate, ultimately leading to the synthesis of GDP-α-D-arabinopyranose. [, ]

Q11: How is the biosynthesis of GDP-α-D-arabinopyranose studied?

A11: Crithidia fasciculata serves as a model organism to investigate the biosynthetic pathway of GDP-α-D-arabinopyranose due to its utilization of this unusual sugar nucleotide. [, ]

Q12: What is the significance of the varying proportions of mannan and arabinogalactan in Crithidia fasciculata?

A12: The ratio of mannan to arabinogalactan in Crithidia fasciculata changes with the age of the culture, potentially reflecting shifts in metabolic requirements and cell wall composition throughout the parasite's life cycle. []

Q13: What are the implications of Crithidia fasiculata’s lipid plasticity for biotechnology?

A13: The adaptability of Crithidia fasiculata’s lipid metabolism holds promise for its use in biotechnological applications, such as serving as a eukaryotic expression system for producing recombinant proteins. []

Q14: Can this compound be used in chemical synthesis?

A14: Yes, research demonstrates its utility in synthesizing various compounds:

- Polyhydroxylated pyrrolidines and piperidines: These carbohydrate-related molecules are synthesized through a tandem alkoxy radical β-fragmentation-intramolecular cyclization reaction using protected amino-deoxy sugars, including those derived from this compound. []

Q15: Are there any applications of this compound derivatives in medicinal chemistry?

A15: Yes, studies have explored the synthesis and biological activity of this compound derivatives:

- Antithrombotic agents: 4-cyanophenyl and 4-nitrophenyl 2-azido-2-deoxy-1,5-dithio-β-D-arabinopyranosides exhibit notable antithrombotic activity. []

Q16: What is the significance of the cyanogen-induced phosphorylation of D-arabinose?

A16: This reaction produces this compound 1-phosphate and D-arabinofuranose 1-phosphate. It serves as a model for the prebiotic synthesis of sugar phosphates, offering insights into the potential chemical origins of life. []

Q17: What is unique about the presence of both D- and L-arabinoses in junceellosides E-G?

A17: The discovery of junceellosides E-G, isolated from the South China Sea gorgonian Dichotella gemmacea, marked the first instance of steroidal glycosides containing both β-L- and β-D-arabinopyranoses within the same molecule. []

Q18: What are some analytical methods used to study this compound and its derivatives?

A18: Researchers utilize various techniques, including:

- Gas chromatography-mass spectrometry (GC-MS): Identifies and quantifies different carbohydrates, including this compound, in complex mixtures like beer. [, ]

- Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS): Analyzes sugar nucleotide pools in trypanosomatid parasites, enabling the identification and quantification of this compound-containing molecules like GDP-α-D-arabinopyranose. []

- High-performance liquid chromatography (HPLC): Separates and analyzes different arabinose isomers, differentiating between D- and L-arabinopyranose. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。